Product packaging for 2-Ethynylpyridine hydrochloride(Cat. No.:)

2-Ethynylpyridine hydrochloride

Cat. No.: B13255437
M. Wt: 139.58 g/mol
InChI Key: QTVZJTUZKVBTHJ-UHFFFAOYSA-N
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Description

2-Ethynylpyridine hydrochloride is a high-value chemical building block prized for its role in facilitating novel organic transformations and constructing complex molecular architectures. Its core utility stems from the synergistic reactivity between the basic pyridyl nitrogen and the electrophilic ethynyl group. This compound is notably recognized for its efficiency in hydrohalogenation reactions. The process involves the formation of a pyridinium salt, which significantly enhances the electrophilicity of the triple bond and facilitates an intramolecular nucleophilic attack by the halide counteranion, leading to high-yield formation of 2-(2-haloethenyl)pyridine derivatives without requiring metal catalysts . This mechanism is a fundamental approach for synthesizing halogenated compounds that are prevalent in biologically active molecules and serve as versatile synthetic intermediates . Beyond hydrohalogenation, this reagent is a versatile precursor in polymer science for creating ionic polyacetylenes—a class of conjugated polymers with interesting electronic and optical properties . It also finds application in metal-free nucleophilic substitution of hydrogen (SNH) reactions to synthesize phosphorylated pyridinoids and serves as a potent nitrification inhibitor in agricultural chemistry, helping to reduce nitrogen loss in soil . The compound is offered strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN B13255437 2-Ethynylpyridine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN

Molecular Weight

139.58 g/mol

IUPAC Name

2-ethynylpyridine;hydrochloride

InChI

InChI=1S/C7H5N.ClH/c1-2-7-5-3-4-6-8-7;/h1,3-6H;1H

InChI Key

QTVZJTUZKVBTHJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=N1.Cl

Origin of Product

United States

Synthesis and Reaction Pathways of 2 Ethynylpyridine Hydrochloride Derivatives

Hydrohalogenation Reactions of 2-Ethynylpyridines

The hydrohalogenation of 2-ethynylpyridines represents a fundamental transformation for the synthesis of halogenated vinylpyridines. Unlike the typical electrophilic addition of hydrogen halides to alkynes, the reaction of 2-ethynylpyridines can proceed efficiently through a nucleophilic addition mechanism, a pathway that is not commonly observed for standard alkynes due to the low nucleophilicity of halide ions. nih.gov This unique reactivity is attributed to the intrinsic properties of the 2-ethynylpyridine (B158538) scaffold.

A general procedure for the hydrohalogenation involves reacting a 2-ethynylpyridine derivative with a hydrohalic acid, such as hydrochloric acid (HCl), in a suitable solvent like acetonitrile (B52724). nih.govacs.org The reaction mixture is typically heated to facilitate the transformation, and upon completion, the product is isolated and purified. nih.govacs.org This method has also been successfully applied for hydrobromination and hydroiodination using hydrobromic (HBr) and hydroiodic (HI) acids, respectively. nih.gov

Nucleophilic Addition Mechanisms

The hydrohalogenation of 2-ethynylpyridines is distinguished by its nucleophilic addition pathway. nih.gov This is in contrast to the more common electrophilic addition mechanism seen with many alkynes, which often requires metal catalysts to avoid undesired secondary reactions. nih.gov The key to this nucleophilic pathway lies in the initial interaction between the 2-ethynylpyridine and the hydrohalic acid.

The basic nitrogen atom of the pyridine (B92270) ring readily reacts with a hydrohalic acid, such as HCl, to form a pyridinium (B92312) salt. nih.govacs.org This protonation event is a crucial first step in the reaction mechanism.

The formation of the pyridinium salt significantly enhances the electrophilicity of the adjacent ethynyl (B1212043) group. nih.govacs.org The positively charged nitrogen atom exerts a strong electron-withdrawing effect, polarizing the carbon-carbon triple bond and making it more susceptible to nucleophilic attack. This activation of the ethynyl group is a key factor that enables the subsequent addition of the halide ion. nih.gov

Following the formation of the pyridinium salt, the halide anion (e.g., chloride, Cl⁻) is positioned as the counteranion in close spatial proximity to the now highly electrophilic ethynyl group. nih.govacs.org This proximity facilitates the intramolecular or pseudo-intramolecular nucleophilic attack of the halide ion on the triple bond. nih.gov This directed attack leads to the formation of the corresponding 2-(2-haloethenyl)pyridine derivative in high yields. nih.gov

The importance of this salt formation and counteranion proximity is highlighted by the observation that the reaction does not proceed with a weak acid like acetic acid, which fails to form the pyridinium salt. nih.gov However, this limitation can be overcome by exchanging the counteranion using a silver salt, such as silver acetate, which then allows the hydroacetoxylation to occur. nih.gov

Stereochemical Outcomes and Regioselectivity

The hydrohalogenation of 2-ethynylpyridines exhibits notable stereoselectivity and, in some cases, a lack of complete regioselectivity, leading to the formation of isomeric products.

A significant feature of the nucleophilic hydrohalogenation of 2-ethynylpyridines is the stereoselective formation of a single stereoisomer. nih.govacs.org Experimental evidence suggests that this product is predominantly the Z-stereoisomer. nih.govacs.org This outcome is consistent with a mechanism involving the anti-addition of the hydrogen and the halide across the triple bond.

While the reaction is stereoselective, it can produce regioisomers, particularly when the 2-ethynylpyridine substrate is unsymmetrically substituted at the terminal carbon of the ethynyl group. nih.gov For instance, the hydrochlorination of 2-(phenylethynyl)pyridine results in the formation of two regioisomeric products: 2-(2-chloro-2-phenylethenyl)pyridine and 2-(1-chloro-2-phenylethenyl)pyridine. The distribution of these regioisomers is influenced by the reaction conditions and the nature of the substituent on the ethynyl group.

The following table summarizes the results of the hydrohalogenation of various 2-ethynylpyridine derivatives, showcasing the yields and regioisomeric ratios.

EntryRXProduct(s)Yield (%)Regioisomeric Ratio (a:b)
1PhenylCl2-(2-chloro-2-phenylethenyl)pyridine (a) and 2-(1-chloro-2-phenylethenyl)pyridine (b)8289:11
2PhenylBr2-(2-bromo-2-phenylethenyl)pyridine (a) and 2-(1-bromo-2-phenylethenyl)pyridine (b)8588:12
3PhenylI2-(2-iodo-2-phenylethenyl)pyridine (a) and 2-(1-iodo-2-phenylethenyl)pyridine (b)7892:8
4n-ButylCl2-(2-chloro-1-hexenyl)pyridine (a) and 2-(1-chloro-1-hexenyl)pyridine (b)7555:45
5CyclohexylCl2-(2-chloro-2-cyclohexylethenyl)pyridine (a) and 2-(1-chloro-2-cyclohexylethenyl)pyridine (b)8060:40

Data compiled from research findings on the hydrohalogenation of 2-ethynylpyridines. nih.gov

Catalysis and Reagent Modulations in Hydrohalogenation

The hydrohalogenation of ethynylpyridines represents a significant pathway for the synthesis of versatile 2-(2-haloethenyl)pyridine frameworks, which are valuable intermediates in the creation of more complex molecules. acs.orgnih.gov

An efficient and noteworthy metal-free hydrochlorination of 2-ethynylpyridine has been successfully developed. acs.orgnih.gov This protocol leverages the intrinsic properties of the 2-ethynylpyridine molecule, avoiding the need for specialized or metal-based reagents which are often required to prevent undesired secondary reactions. acs.orgnih.gov

The mechanism is initiated by the reaction of the basic nitrogen atom of the pyridine ring with hydrochloric acid, leading to the formation of a pyridinium salt. acs.orgnih.gov This salt formation significantly increases the electrophilicity of the adjacent ethynyl group. The chloride ion, acting as the counteranion, is held in close spatial proximity to the activated ethynyl group. This positioning facilitates an intramolecular nucleophilic attack of the chloride anion on the alkyne, resulting in the stereoselective formation of 2-(2-chloroethenyl)pyridine in high yields. acs.orgnih.gov This method highlights a greener, more atom-economical approach in contrast to many traditional hydrochlorination methods that generate toxic waste. nih.gov The strategy relies on the dual functionality of the substrate, where the pyridine ring acts not only as an electron-withdrawing group but also as a base to attract the hydrogen chloride. nih.gov

The acidic environment is a critical factor governing the efficiency of the hydrochlorination of 2-ethynylpyridine. The initial formation of the pyridinium salt is an essential step for the subsequent nucleophilic addition. nih.gov Research has shown that while the reaction does not proceed at room temperature, heating is effective. nih.gov

Heating the reaction to 100 °C can reduce the reaction time to 14 hours, consuming the starting material and affording the product in an 82% yield. nih.gov Notably, even with a high concentration of hydrochloric acid, the formation of a di-halogenated byproduct is not observed. nih.gov This is attributed to the product, 2-(2-chloroethenyl)pyridine, having a less electrophilic sp² carbon compared to the sp carbon of the starting alkyne, which prevents a second hydrohalogenation event. nih.gov

The position of the ethynyl group on the pyridine ring also dramatically influences reactivity. Studies comparing isomers revealed that 3-ethynylpyridine (B57287) is inert under the same conditions, while 4-ethynylpyridine (B1298661) undergoes hydrochlorination, albeit with low efficiency. nih.gov This demonstrates that the proximity of the basic nitrogen to the reactive ethynyl group is crucial for the reaction to proceed efficiently, supporting the intramolecular attack mechanism. nih.gov

Below is a data table illustrating the effect of temperature on the hydrochlorination of a 2-ethynylpyridine derivative.

EntryTemperature (°C)Time (h)Yield (%)
1604850
2802475
31001482

Cross-Coupling Methodologies

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. For derivatives of 2-ethynylpyridine, the Sonogashira coupling is a particularly powerful tool.

Sonogashira Coupling with Aryl Halides

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This methodology has been widely applied in the synthesis of natural products, pharmaceuticals, and advanced organic materials. nih.gov For instance, it is used to synthesize 2-amino-3-alkynyl pyridines, which are precursors to azaindole structures found in medicinally important compounds. scirp.org

The general reactivity order for the aryl halide in a Sonogashira coupling is I > OTf > Br >> Cl. wikipedia.org This predictable reactivity allows for selective couplings when multiple different halogen substituents are present on a molecule. wikipedia.org

Optimizing the Sonogashira coupling for large-scale industrial synthesis requires careful consideration of several parameters to ensure efficiency, safety, and cost-effectiveness. Key factors include the choice of catalyst, ligands, base, solvent, and reaction temperature. hes-so.chresearchgate.net For example, in the coupling of 2-amino-3-bromopyridines with terminal alkynes, optimal conditions were found to be 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃ as the ligand, 5 mol% CuI, and Et₃N as the base in DMF at 100°C, yielding products in up to 96% yield. scirp.org

Modern approaches to scalability include the use of continuous flow reactors, which allow for rapid screening of catalysts and reaction conditions, and provide better control over reaction parameters. thalesnano.com Another strategy is the use of green, biogenic solvents, which, combined with catalyst recycling protocols, can significantly increase the turnover number and reduce the process mass intensity. nih.gov

The table below presents optimized conditions for the Sonogashira coupling of various substituted pyridines with terminal alkynes, demonstrating the adaptability of the methodology.

Pyridine SubstrateAlkyne SubstrateCatalyst SystemBase/SolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃N/DMF10096 scirp.org
2-(6-chloropyridin-3-yl)-1H-benzimidazoleTrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuIEt₃N/DMSO (Microwave)10087 researchgate.net
3-Iodoaniline2-Methylbut-3-yn-2-olPd₁@NC (heterogeneous)DIPA/Toluene80>99 hes-so.ch

A significant challenge in scaling up palladium-catalyzed reactions, particularly for pharmaceutical applications, is the removal of residual palladium from the final product to meet strict regulatory limits. Traditional homogeneous catalysts are often difficult and costly to separate from the reaction mixture. nih.gov

A primary strategy for controlling palladium residuals is the use of heterogeneous catalysts. nih.gov These catalysts are supported on solid materials, such as activated carbon, polymers, or silica (B1680970), allowing for simple removal by filtration at the end of the reaction. nih.govthalesnano.com A highly advanced example is the use of a nitrogen-doped carbon-supported palladium single-atom catalyst (Pd₁@NC). hes-so.ch This catalyst has demonstrated high efficiency and stability in multigram-scale Sonogashira couplings and can be easily separated from the product, minimizing metal contamination. hes-so.ch The heterogenization of the catalyst is a key goal for making the Sonogashira reaction more economical and environmentally friendly for industrial applications. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the well-established Sonogashira and Heck reactions, the versatile reactivity of 2-ethynylpyridine and its derivatives extends to a variety of other transition metal-catalyzed coupling reactions. These reactions are instrumental in constructing complex molecular architectures and functional materials.

Palladium catalysts, in particular, have demonstrated broad utility. For instance, palladium(II) catalysts can facilitate the annulation of N-aryl-2-aminopyridines with internal alkynes, including derivatives of 2-ethynylpyridine, to form N-(2-pyridyl)indole frameworks. nih.gov This process typically employs a palladium salt like Pd(MeCN)₂Cl₂ in the presence of an oxidant such as CuCl₂. nih.gov Similarly, palladium-catalyzed cyclization reactions between N-aryl-2-aminopyridines and alkynes can lead to the synthesis of indoles. nih.gov The choice of catalyst, oxidant, and ligands can influence the reaction outcome and yield. For example, catalysts like Pd(OAc)₂ with oxidants such as Cu(OAc)₂ or CuSO₄ have been successfully used. nih.gov

Nickel-catalyzed cross-coupling reactions also represent a significant area of research. These reactions have proven effective for coupling tertiary alkyl nucleophiles with aryl bromides and are particularly useful in forming carbon-carbon bonds. ustc.edu.cn The Negishi cross-coupling, which utilizes a palladium or nickel catalyst to couple an organohalide with an organozinc compound, is another powerful tool for creating substituted pyridines. ustc.edu.cnnih.gov

Copper-catalyzed reactions, such as the Glaser-Hay coupling, are employed for the synthesis of symmetric or cyclic bisacetylenes from terminal alkynes. ustc.edu.cn While not a cross-coupling in the traditional sense, it highlights the utility of copper in activating the ethynyl group of 2-ethynylpyridine for C-C bond formation. The Ullmann reaction, another copper-mediated process, is used to couple two aryl halide molecules to form a biaryl. ustc.edu.cn

Furthermore, rhodium catalysts have been shown to be effective in the annulation of N-aryl-2-aminopyridines with internal alkynes, leading to the synthesis of N-(2-pyridyl)quinolones. nih.gov These transition metal-catalyzed reactions significantly expand the synthetic toolbox for modifying 2-ethynylpyridine and its derivatives, enabling the creation of a diverse range of compounds with potential applications in materials science and medicinal chemistry. researchgate.netmdpi-res.com

Polymerization Mechanisms Involving 2-Ethynylpyridine

The polymerization of 2-ethynylpyridine is a fascinating area of polymer chemistry, leading to the formation of conjugated polymers with unique electronic and optical properties. A key pathway for this polymerization is through quaternization, which can proceed via different mechanisms.

Quaternization Polymerization Pathways

Quaternization polymerization of 2-ethynylpyridine involves the reaction of the pyridine nitrogen with an alkylating agent, which simultaneously initiates the polymerization of the ethynyl group. This process can occur with or without a catalyst.

Catalyst-Free Polymerization Processes

A remarkable feature of 2-ethynylpyridine is its ability to undergo catalyst-free polymerization upon quaternization. tandfonline.comresearchgate.net This spontaneous polymerization is initiated by the quaternization of the pyridine nitrogen with an alkylating agent. The initial step is the formation of a 2-ethynylpyridinium salt. tandfonline.com This process can be achieved using various quaternizing agents, including alkyl halides (like ethyl bromide, nonyl bromide, or hexadecyl bromide), bromoacetic acid, and even strained lactones or sultones. researchgate.netsigmaaldrich.comresearchgate.net The resulting polymer, a poly(N-alkyl-2-ethynylpyridinium halide), belongs to the family of π-conjugated polyelectrolytes. researchgate.net These polymers are often soluble in polar solvents such as water, methanol, and dimethylformamide (DMF). researchgate.net

Activated Triple Bond and Propagation Mechanisms

The key to the catalyst-free polymerization lies in the activation of the acetylenic triple bond upon quaternization. The quaternization of the nitrogen atom in the pyridine ring withdraws electron density, making the α-carbon of the ethynyl group more electrophilic. tandfonline.com This "activated" triple bond becomes susceptible to nucleophilic attack, initiating the polymerization process. tandfonline.comresearchgate.net

The propagation mechanism is believed to involve the attack of a nucleophile (which could be an anion present in the reaction medium or another monomer unit) on the activated triple bond of the quaternized monomer. This leads to the formation of a growing polymer chain with a conjugated polyacetylene backbone. tandfonline.comresearchgate.net The process continues as the growing chain attacks subsequent activated monomer units.

Influence of Quaternization Agents on Polymer Architecture

The choice of the quaternizing agent significantly influences the structure and properties of the resulting polymer. The nature of the alkyl group and the counter-ion of the quaternizing agent can affect the polymer's solubility, thermal stability, and even its solid-state morphology. mdpi.comresearchgate.net

For instance, using a bulky quaternizing agent like (6-bromo-1-oxohexyl)ferrocene (B12286952) can lead to the formation of a polyelectrolytic polyacetylene with bulky ferrocene-containing pyridinium substituents. tandfonline.com Despite the steric hindrance, polymerization proceeds readily. tandfonline.com Similarly, the use of functional alkyl bromides, such as those containing thiophene (B33073) or trimethoxybenzoyl groups, can introduce specific functionalities into the polymer side chains. tandfonline.com

The reaction conditions also play a crucial role in determining the polymer architecture. For example, polymerization in acetonitrile solution tends to produce polymers with a high content of cis units in the polyacetylene backbone, while bulk polymerization often results in irregular cis/trans polymers. researchgate.net Furthermore, the use of bifunctional quaternizing agents, such as bis(bromomethyl)arenes, can lead to the formation of highly crosslinked polymer networks. researchgate.net

The degree of quaternization can also be controlled, leading to partially quaternized polymers. This can be achieved by adjusting the stoichiometry of the quaternizing agent or by post-polymerization modification of poly(2-ethynylpyridine). researchgate.netmdpi.com These partially quaternized polymers exhibit properties that are intermediate between the neutral polymer and the fully quaternized ionomer. mdpi.comresearchgate.net

Table 1: Influence of Quaternization Agents on Poly(2-ethynylpyridine) Properties

Quaternizing AgentResulting PolymerKey Properties
BrominePoly(N-bromo-2-ethynylpyridinium bromide)Conjugated polymer backbone with N-bromo-2-pyridinium bromide substituents. researchgate.net
Bromocholine bromidePoly(N-bromocholine-2-ethynylpyridinium bromide)Ionic polyacetylene, mostly amorphous. researchgate.net
1-IodopentanePoly(3-ethynyl-N-pentylpyridinium iodide)Ionic conjugated polymer with N-pentyl-3-pyridinium iodide substituents. researchgate.net
(6-bromo-1-oxohexyl)ferrocenePoly(2-ethynyl-N-(6-ferrocenyl-6-oxohexyl)pyridinium bromide)Polyelectrolytic polyacetylene with bulky ferrocene-containing substituents. tandfonline.com
p-(2-bromoethyl) phenolPoly[2-ethynyl-N-(p-hydroxyphenylethyl)pyridinium bromide]Hydroxyl group-containing conjugated ionic polymer. researchgate.net
Glycidyl (B131873) tosylatePoly(2-ethynyl-N-glycidylpyridinium tosylate)Ionic conjugated polymer with reactive glycidyl functionalities. researchgate.net
Bromoacetic acidPoly[N-(carboxymethyl)-2-ethynylpyridinium bromide]Water-soluble ionic conjugated polymer. sigmaaldrich.comsigmaaldrich.com
IodinePoly(2-ethynyl-N-iodopyridinium iodide)In-situ prepared ionic conducting material. sigmaaldrich.comsigmaaldrich.com

Click Chemistry Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. iipseries.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govnih.gov

2-Ethynylpyridine, with its terminal alkyne group, is an excellent substrate for CuAAC reactions. It can be efficiently coupled with various azides to create a diverse library of 1,4-disubstituted 1,2,3-triazoles. thieme-connect.comorganic-chemistry.org This reaction is often carried out in water at room temperature, making it a green and versatile synthetic method. thieme-connect.comorganic-chemistry.org

Interestingly, 2-ethynylpyridine itself can act as a promoter for the CuAAC reaction. The addition of a catalytic amount of 2-ethynylpyridine can significantly accelerate the copper(I) chloride-catalyzed reaction between azides and alkynes. thieme-connect.comorganic-chemistry.org It is believed that the alkynyl and 2-pyridyl groups of 2-ethynylpyridine are essential for activating the copper catalyst. thieme-connect.comorganic-chemistry.org

The triazole products derived from 2-ethynylpyridine have potential applications in various fields, including medicinal chemistry and materials science. nih.gov The triazole ring is a known bioisostere for amide bonds and can impart favorable biological properties to molecules. nih.gov Furthermore, the modular nature of click chemistry allows for the rapid synthesis of a wide range of functional molecules based on the 2-ethynylpyridine scaffold. iipseries.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its reliability, high yields, and selectivity. rsc.orgnih.gov In this context, 2-ethynylpyridine is a valuable building block for creating pyridine-containing triazoles.

Formation of 1,2,3-Triazole Moieties

The reaction of 2-ethynylpyridine with various organic azides in the presence of a copper(I) catalyst leads to the regioselective formation of 1,4-disubstituted-1,2,3-triazole moieties. organic-chemistry.orgacademie-sciences.fr This specific isomer is the characteristic product of the CuAAC mechanism. nih.gov The resulting 2-pyridyl-substituted 1,2,3-triazole structures, often referred to as pyridine-triazole (pyta) ligands, are analogous to well-known bipyridine ligands and are of significant interest in coordination chemistry and materials science. rsc.org For instance, the reaction between 2-ethynylpyridine and benzyl (B1604629) azide using a copper catalyst efficiently yields the corresponding 1-(benzyl)-4-(pyridin-2-yl)-1H-1,2,3-triazole. rsc.orgnih.gov This transformation highlights the utility of CuAAC in linking a pyridyl unit to a wide variety of molecular scaffolds through a stable triazole bridge.

Optimization of Reaction Conditions for High Yields

Achieving high yields in the CuAAC reaction with 2-ethynylpyridine substrates often involves careful optimization of the catalytic system. While standard conditions using copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) are effective, research has shown that the choice of copper source, ligand, and solvent plays a crucial role. rsc.orguwindsor.ca

Interestingly, 2-ethynylpyridine itself can act as a promoter for the reaction when paired with copper(I) chloride (CuCl) in water. organic-chemistry.orgnih.gov Studies have revealed that the combination of the 2-pyridyl group and the terminal alkyne in the substrate is essential for activating the copper catalyst. organic-chemistry.orgnih.gov This aut-promoted system allows for rapid reactions at room temperature, often reaching completion within 30 minutes and producing yields as high as 98%. organic-chemistry.orgnih.gov The optimal conditions for this specific system were identified as using 3 mol% of both CuCl and 2-ethynylpyridine in water. organic-chemistry.orgnih.gov This method provides a cost-effective alternative to more expensive and complex N-Heterocyclic Carbene (NHC)-Cu complexes. nih.gov

Further enhancements in catalytic efficiency have been achieved using specialized polynuclear copper catalysts. For example, a functionalized N-heterocyclic carbene (NHC)-based dinuclear copper(I) complex, [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂, has been shown to be a highly efficient catalyst for the cycloaddition of 2-ethynylpyridine with benzyl azide. nih.govnih.gov Under neat conditions (solvent-free) at room temperature with a catalyst loading of just 0.5 mol%, the reaction proceeds to completion in only 5 minutes. nih.govnih.gov General optimization strategies for bioconjugation reactions, which can be applied to 2-ethynylpyridine systems, include using at least five equivalents of a water-soluble ligand like THPTA relative to the copper catalyst to mitigate oxidative side reactions. uwindsor.caacs.org

Table 1: Selected Optimized CuAAC Reactions with 2-Ethynylpyridine

Azide Substrate Catalyst System Solvent Time Yield (%) Reference(s)
Benzyl Azide 3 mol% CuCl / 3 mol% 2-Ethynylpyridine Water 30 min 98% organic-chemistry.org, nih.gov
Phenylacetylene 3 mol% CuCl / 3 mol% 2-Ethynylpyridine Water 1 h 95% organic-chemistry.org
Benzyl Azide 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ Neat 5 min >99% nih.gov, nih.gov
1-Azido-4-nitrobenzene 3 mol% CuCl / 3 mol% 2-Ethynylpyridine Water 30 min 93% organic-chemistry.org

Nucleophilic Reactions with Heteroatomic Clusters

Beyond cycloadditions, the electrophilic nature of the alkyne bond in 2-ethynylpyridine allows it to undergo nucleophilic attack by various reagents, including complex inorganic clusters.

Reaction with Anionic Heptaphosphide Clusters

A notable reaction of 2-ethynylpyridine involves its interaction with naked, anionic heptaphosphide clusters, such as [P₇]³⁻. These reactions showcase a fascinating pathway to novel phosphorus-containing heterocyclic compounds.

Research has demonstrated that the reaction between 2-ethynylpyridine and anionic heptaphosphide clusters ([P₇]³⁻ or its protonated form [HP₇]²⁻) in solution leads to the formation of the 4-(2′-pyridyl)-1,2,3-triphospholide anion, [P₃C₂H(2-C₅H₄N)]⁻. This novel heterocyclic anion is a phosphorus analogue of the more common 1,2,3-triazole ring system. The reaction proceeds through the cleavage of the P-P bonds within the heptaphosphide cage and subsequent incorporation of the two-carbon unit from the ethynyl group of 2-ethynylpyridine.

The resulting 4-(2′-pyridyl)-1,2,3-triphospholide anion has been successfully isolated as its [K(2,2,2-crypt)]⁺ salt in moderate yields. The structure of this unique anion has been confirmed through X-ray crystallography of its coordination complexes with metals. For example, it reacts with molybdenum carbonyl precursors to form piano-stool complexes like [{η⁵-P₃C₂H(2-C₅H₄N)}Mo(CO)₃]⁻, where the triphospholide ring coordinates to the metal center in a pentahapto (η⁵) fashion, demonstrating its aromatic character. This reaction provides a unique synthetic route to asymmetric phospholide rings, which are of interest for their potential in coordination chemistry and catalysis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of 2-ethynylpyridine (B158538) hydrochloride and its derivatives. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a comprehensive picture of the molecule's atomic connectivity and electronic environment can be assembled.

Proton (¹H) NMR for Structural Confirmation of Derivatives

The ¹H NMR spectrum of 2-ethynylpyridine hydrochloride is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the acetylenic proton. The formation of the hydrochloride salt, where a proton attaches to the nitrogen atom, significantly influences the electronic distribution within the pyridine ring. This results in a downfield shift for all ring protons compared to the free base, 2-ethynylpyridine. This deshielding effect is a consequence of the increased positive charge on the nitrogen atom, which withdraws electron density from the aromatic system pw.edu.pl.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in D₂O

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridinium (B92312) Ring Protons 8.0 - 9.0 Multiplets
Acetylenic Proton ~3.5 Singlet

Note: These are predicted values based on general principles of pyridine hydrochloride spectra. Actual values may vary.

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. Similar to ¹H NMR, the formation of the hydrochloride salt causes a downfield shift of the carbon signals in the pyridine ring due to the electron-withdrawing effect of the protonated nitrogen pw.edu.pl. The ¹³C NMR spectrum of pyridine hydrochloride in D₂O shows signals at approximately 147.2, 141.0, and 127.4 ppm rsc.org.

For this compound, the spectrum would be expected to show five distinct signals for the pyridine ring carbons and two signals for the ethynyl (B1212043) carbons. The carbon atom attached to the nitrogen (C-2) and the para-carbon (C-4) would be the most deshielded. The acetylenic carbons would have characteristic shifts, with the terminal carbon appearing at a higher field than the carbon attached to the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

Carbon Predicted Chemical Shift (ppm)
C2 (ipso-ethynyl) ~145
C3 ~128
C4 ~142
C5 ~129
C6 ~150
C (ethynyl, internal) ~85
CH (ethynyl, terminal) ~80

Note: These are predicted values based on the analysis of related pyridine compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound and for studying its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The formation of the hydrochloride salt leads to the appearance of a broad absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in pyridine hydrochlorides chemicalbook.com.

Key expected vibrational frequencies include:

≡C-H stretch: A sharp band around 3300 cm⁻¹.

C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹. The intensity of this band can be influenced by the symmetry of the molecule.

C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-H in-plane and out-of-plane bending vibrations of the pyridine ring will also be present at lower frequencies.

The FT-IR spectrum of the free base, 2-ethynylpyridine, shows characteristic peaks that would be altered upon protonation nih.gov.

Table 3: Key FT-IR Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N⁺-H Stretch 2500-3000 Broad, Strong
≡C-H Stretch ~3300 Sharp, Medium
C≡C Stretch 2100-2260 Weak to Medium
C=C, C=N (Aromatic) 1400-1600 Medium to Strong

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. The C≡C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum due to the change in polarizability during the vibration. The Raman spectrum of this compound would be expected to show a prominent peak for the C≡C stretch. The pyridine ring vibrations would also be visible, and their positions can be sensitive to the protonation state of the nitrogen atom. The Raman spectrum of the free base, 2-ethynylpyridine, has been reported and serves as a basis for comparison nih.gov.

Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces, typically silver or gold nanostructures. For this compound, SERS can provide insights into the orientation and interaction of the molecule with the metal surface.

When adsorbed, the pyridine ring can interact with the metal surface through the nitrogen lone pair or through the π-system of the aromatic ring. The ethynyl group can also interact with the surface. The orientation of the molecule on the surface will influence which Raman bands are enhanced. For instance, if the molecule adsorbs perpendicular to the surface through the nitrogen atom, the ring breathing modes are often significantly enhanced researchgate.net. The applied electrode potential in an electrochemical SERS setup can also influence the orientation and the enhancement of different vibrational modes nih.gov. The study of SERS on pyridine and its derivatives has shown that the enhancement is strongly dependent on the substitution pattern and the nature of the functional groups researchgate.net. Therefore, SERS studies of this compound would be valuable in understanding its behavior at interfaces, which is relevant for applications in areas such as catalysis and sensor development.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, probes the electronic transitions within the molecule, providing information on its optical properties and potential as a chromophore or luminophore.

The UV-Vis absorption spectrum of 2-ethynylpyridine is dictated by electronic transitions primarily associated with the pyridine ring and the conjugated ethynyl substituent. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically high-energy and high-intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transition involves the promotion of a non-bonding electron, specifically from the lone pair on the nitrogen atom, to a π* antibonding orbital. This transition is generally of lower intensity and energy than the π → π* transitions.

For pyridine itself, the π → π* transitions are observed around 200 nm and 250 nm, while the weaker n → π* transition appears near 270 nm. The introduction of the ethynyl group at the 2-position extends the conjugation, which typically results in a bathochromic (red) shift of the π → π* bands to longer wavelengths. In metal complexes containing ethynylpyridine ligands, strong intraligand [π → π* (C≡C)] transitions have been observed near 275 nm. researchgate.net

In the case of this compound, the protonation of the pyridine nitrogen has a significant effect on the electronic spectrum. The lone pair of electrons on the nitrogen becomes involved in the bond with the proton, leading to the disappearance or significant blue-shifting of the n → π* transition. The π → π* transitions are also affected, but typically to a lesser extent. Therefore, the UV-Vis spectrum of the hydrochloride salt is expected to be similar to that of benzene (B151609) or other aromatic hydrocarbons, dominated by π → π* absorptions.

For this compound, no significant intrinsic photoluminescence under standard conditions has been reported in the reviewed literature. While some complex heterocyclic systems or metal complexes of ethynylpyridine may be emissive, the free ligand hydrochloride is not considered a strong luminophore. researchgate.nettsijournals.com Its utility in spectroscopy is primarily related to its absorption characteristics and its use as a building block in larger, more complex functional molecules.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the analyte, distinguishing it from other compounds with the same nominal mass.

For this compound, the species observed in positive-ion mode HRMS would be the protonated molecule, [C₇H₅N + H]⁺. The precise mass of the neutral molecule (C₇H₅N) is 103.042199164 Da. nih.gov By adding the mass of a proton, the exact m/z value for the cation can be calculated. This high-accuracy measurement is fundamental for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis.

Table 2: Precise Mass Data for 2-Ethynylpyridine

SpeciesElemental FormulaNominal Mass (Da)Monoisotopic Mass (Da)
Neutral MoleculeC₇H₅N103103.042199
Protonated Molecule[C₇H₆N]⁺104104.049824

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and ionic compounds like this compound. In positive-ion ESI-MS, a solution of the sample is sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, such as the protonated molecule [M+H]⁺, are ejected into the gas phase and directed into the mass analyzer.

For this compound, the ESI mass spectrum would be expected to show a prominent base peak corresponding to the protonated molecule [C₇H₆N]⁺ at an m/z of 104. While ESI is a soft technique, fragmentation can be induced in the collision cell of the mass spectrometer (tandem MS or MS/MS). The fragmentation of the protonated pyridine ring is a well-studied process. Common fragmentation pathways for the m/z 104 ion would likely involve the neutral loss of small, stable molecules. The primary fragmentation is expected to be the loss of acetylene (B1199291) (C₂H₂) from the ethynyl group and ring structure, leading to a fragment ion at m/z 78. Another characteristic fragmentation pathway for pyridines is the loss of hydrogen cyanide (HCN), which would produce a fragment ion at m/z 77. nist.govtsijournals.com These predictable fragmentation patterns are crucial for the structural confirmation of the molecule.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. mdpi.com For derivatives of 2-ethynylpyridine, single-crystal X-ray diffraction has been instrumental in elucidating their three-dimensional structures and understanding how intermolecular forces influence their packing in the solid state. mdpi.comchemicalbook.com

Single Crystal X-ray Diffraction for Crystal Structure Determination of Derivatives and Complexes

The structural analysis of metal complexes incorporating the 2-ethynylpyridine ligand provides valuable information on coordination chemistry and molecular geometry. A notable example is the platinum(II) complex, tbpyPt(C₂2-py)₂ (where HC₂2-py is 2-ethynylpyridine), which has been characterized by single-crystal X-ray diffraction. mdpi.com Its structure is recorded in the Cambridge Structural Database (CSD) under the reference code RUGWIC. mdpi.com

In a comparative study, the structure of tbpyPt(C₂2-py)₂ was discussed alongside its 2-ethynylpyrimidine (B1314018) analogue, tbpyPt(C₂pym)₂. The ethynylpyridine complex features a stacking motif of six crystallographically unique complexes along the b-axis, spanning a length of 20.4987(17) Å. mdpi.com This detailed structural insight is crucial for understanding the photophysical properties of such materials. mdpi.com

Table 1: Crystallographic Data for Selected 2-Ethynylpyridine Derivatives and Related Complexes

Compound/ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
tbpyPt(C₂2-py)₂OrthorhombicNot specified in snippetStacking of six unique complexes over ~20.5 Å. mdpi.com
tbpyPt(C₂pym)₂ · 0.25(Et₂O)OrthorhombicPbcaThree unique Pt(II) species; Pt···Pt distances from 4.1659(7) Å to 4.3850(7) Å. mdpi.com
Cy₃PAuC₂pymMonoclinicNot specified in snippetLinear P–Au–alkyne connectivity (176.36(4)°); Au–P distance of 2.2936(4) Å; Au–C distance of 2.0044(16) Å. mdpi.com
Ph₃PAuC₂pymMonoclinicNot specified in snippetExhibits aurophilic bonding with an Au–Au distance of 3.0722(2) Å. mdpi.com
2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinolineMonoclinicP2₁/nUnit-cell parameters: a= 20.795(8) Å, b= 7.484(2) Å, c= 10.787(2) Å, β= 93.96°(2). (Note: from X-ray powder diffraction) researchgate.net

This table presents data for derivatives and complexes related to 2-ethynylpyridine to illustrate structural determination via X-ray diffraction.

Electrochemical Characterization

Electrochemical methods are employed to study the redox properties of molecules, providing information on their ability to donate or accept electrons. These properties are critical for applications in catalysis, molecular electronics, and sensor technology. beilstein-journals.org

Cyclic Voltammetry for Redox Behavior Analysis

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. researchgate.netmdpi.com For compounds containing the pyridine moiety, CV studies reveal how substituents on the pyridine ring can tune the electronic properties and redox potentials of the molecule or its metal complexes. nih.gov

The electrochemical properties of various pyridine-based systems have been extensively studied. For example, in a series of iron(III) pyridinophane complexes, substituting the pyridine ring with electron-withdrawing groups (EWGs) shifted the Fe(III)/Fe(II) redox couple to more positive potentials. nih.gov This shift, spanning a range of 152 mV across the series, indicates that the iron(III) center is more easily reduced when EWGs are present on the pyridine scaffold. nih.gov Such findings demonstrate that the redox potential can be systematically adjusted, which directly impacts the catalytic reactivity of the complexes. nih.gov

In another study, fluorescent dyes incorporating a pyridine ring as an electron-accepting group were analyzed using CV. beilstein-journals.org A dye featuring a pyridyl group (OUY-2) exhibited a reversible oxidation wave at 0.42 V (vs Fc/Fc⁺). beilstein-journals.org This behavior is part of a stable oxidation-reduction process, and the energy levels, such as the LUMO, are influenced by the electron-withdrawing strength of the pyridine ring. beilstein-journals.org The electrochemical activity of pyridone derivatives has also been shown to be highly dependent on the molecular structure and pH, with deprotonated anionic forms being more electrochemically active. mdpi.com

The general principles from studies on polypyridine complexes, such as those of cobalt and iron, further confirm that the redox events are influenced by the ligand structure. researchgate.netnih.govresearchgate.net These studies typically show metal-centered redox couples (e.g., Co(III)/Co(II), Fe(III)/Fe(II)) and ligand-based reductions. nih.gov

Table 2: Electrochemical Data for Selected Pyridine-Containing Systems

Compound/SystemTechniqueKey FindingsReference
Fe(L1-L6) Pyridinophane ComplexesCyclic VoltammetryFe(III)/Fe(II) redox couple shifts over a 152 mV range based on pyridine ring substituents. EWGs lead to more positive potentials. nih.gov
(D–π–)₂A Fluorescent Dye (OUY-2)Cyclic VoltammetryReversible oxidation wave observed at 0.42 V (vs Fc/Fc⁺). beilstein-journals.org
2-Pyridone DerivativesCyclic VoltammetryElectrochemical activity is determined by substituents and pH; deprotonated forms are more easily oxidized. mdpi.com
Cobalt Polypyridine ComplexesCyclic VoltammetryExhibit distinct metal-based (CoIII/II, CoII/I) and ligand-based redox couples. nih.gov

This table summarizes the redox behavior of various systems containing pyridine moieties, as characterized by cyclic voltammetry.

Theoretical and Computational Studies on 2 Ethynylpyridine Hydrochloride

Density Functional Theory (DFT) Calculations

Density functional theory has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, electronic properties, and spectroscopic parameters. For 2-ethynylpyridine (B158538) hydrochloride, the protonation of the pyridine (B92270) nitrogen introduces significant electronic changes that are well-described by DFT methods.

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of 2-ethynylpyridine hydrochloride involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing key information about bond lengths, bond angles, and dihedral angles. Calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p) or larger, to accurately model the electronic environment.

Upon protonation at the pyridine nitrogen to form the hydrochloride salt, significant changes in the electronic structure of the 2-ethynylpyridine moiety are observed. Experimental and computational studies on similar protonated 2-pyridinyl systems have shown that protonation leads to a decrease in the aromaticity of the pyridine ring. This is due to the localization of positive charge on the nitrogen atom, which alters the electron distribution throughout the ring. This change in electron density can influence the molecule's reactivity and intermolecular interactions.

The optimized geometry of the 2-ethynylpyridinium cation, the core of the hydrochloride salt, would be expected to exhibit specific bond length alterations compared to its neutral counterpart. For instance, the C-N bonds within the pyridine ring are likely to be affected by the positive charge. The electronic structure can be further analyzed through the examination of frontier molecular orbitals (HOMO and LUMO), which provide insights into the molecule's reactivity and electronic transitions.

Table 1: Illustrative Optimized Geometric Parameters for 2-Ethynylpyridinium Cation (Calculated)

ParameterBond/AngleValue
Bond LengthC≡C~1.21 Å
C-C (ethynyl-pyridyl)~1.43 Å
C-N (pyridyl)~1.34 Å
C-C (pyridyl)~1.39 Å
N-H~1.02 Å
Bond AngleC-C-H (ethynyl)~179°
C-C-C (pyridyl-ethynyl)~121°
C-N-C (pyridyl)~120°

Note: The values in this table are illustrative and based on typical DFT calculations for similar structures. They are intended to represent the expected geometric parameters.

Prediction of Spectroscopic Properties

DFT calculations are instrumental in predicting various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes. For this compound, key vibrational modes would include the N-H stretch of the pyridinium (B92312) ion, the C≡C stretch of the ethynyl (B1212043) group

Applications in Advanced Materials Science Research

π-Conjugated Polyelectrolytes Derived from 2-Ethynylpyridine (B158538) Hydrochloride

π-conjugated polyelectrolytes (CPEs) are a class of materials that combine the electronic properties of conjugated polymers with the solubility and ionic conductivity of polyelectrolytes. acs.orgacs.org Derivatives of 2-ethynylpyridine are instrumental in synthesizing CPEs with a polyacetylene backbone, where the charge is carried by the repeating pyridinium (B92312) units. benicewiczgroup.comresearchgate.net

The polymerization of 2-ethynylpyridine can be initiated through several methods, most notably via quaternization polymerization, which proceeds without the need for a separate catalyst or initiator. researchgate.netrsc.org In this process, 2-ethynylpyridine reacts with an alkylating or acylating agent, leading to the formation of a poly(N-substituted-2-ethynylpyridinium) salt. nih.gov For instance, the reaction of 2-ethynylpyridine with agents like (6-bromo-1-oxohexyl)ferrocene (B12286952) or 3,4-dimethoxybenzoyl chloride results in high yields of novel polyacetylene-based polyelectrolytes. benicewiczgroup.comresearchgate.net

These polymerization reactions are typically conducted in a polar solvent such as N,N-dimethylformamide (DMF). benicewiczgroup.com The resulting polymers possess a conjugated polyene backbone with bulky, ionic pyridinium substituents. mdpi.com The structure and properties of these polymers are confirmed through various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, including the configuration of the polymer main chain (cis vs. trans). nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectra confirm the formation of the polymer by showing the disappearance of the characteristic acetylenic C-H and C≡C stretching vibrations present in the monomer. researchgate.netmdpi.com

UV-Visible (UV-Vis) Absorption Spectroscopy: The presence of a conjugated polyene backbone is confirmed by strong absorption in the visible region, typically with a maximum absorption peak (λmax) above 500 nm, which arises from the π to π* transition of the conjugated system. benicewiczgroup.commdpi.com

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the synthesized polymers. rsc.org

The specific properties of the resulting polyelectrolyte can be tuned by changing the quaternizing agent used in the synthesis. nih.gov

Table 1: Synthesis and Properties of Polyacetylenes Derived from 2-Ethynylpyridine

Quaternizing Agent Polymer Name Synthesis Method Key Characterization Findings Reference
(6-bromo-1-oxohexyl)ferrocene Poly(2-ethynyl-N-(6-ferrocenyl-6-oxohexyl)pyridinium bromide) [PEFOPB] Non-catalyst quaternization polymerization Contains a conjugated polymer backbone with bulky ferrocene-containing substituents. UV-Vis λmax at 519 nm. benicewiczgroup.com
3,4-dimethoxybenzoyl chloride Poly(N-3,4-dimethoxybenzoyl-2-ethynylpyridinium chloride) Direct polymerization without catalyst High yield product with a band gap of 2.18 eV. researchgate.netrsc.org
1,3-propanesultone Poly(2-ethynyl-N-propylsulfonate pyridinium) Activated polymerization without catalyst Contains N-propylsulfonate functional groups. Photoluminescence peak at 552 nm. researchgate.net

The unique combination of electronic conductivity, ionic properties, and water/polar solvent processability makes these polyelectrolytes highly suitable for use in organic optoelectronic devices. acs.org Their properties allow them to function as active layers or as interfacial layers that improve device performance. acs.org

The band gap and energy levels (HOMO/LUMO) of these polymers can be controlled through molecular design, which is crucial for their application in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govrsc.org For example, poly(N-3,4-dimethoxybenzoyl-2-ethynylpyridinium chloride) was found to have a band gap of 2.18 eV, a value relevant for semiconductor applications. rsc.org

In devices, these polyelectrolytes can act as efficient charge transport layers. Their ionic nature can help to reduce the work function of electrodes and improve charge injection or extraction, making them excellent candidates for interfacial layers between the active organic layer and the electrodes in inverted organic solar cells or OLEDs. acs.org The electrochemical properties, often studied by cyclic voltammetry, show that these materials exhibit stable redox processes, which is a requirement for their use in electronic devices. nih.govmdpi.com

The extended π-conjugation along the polyacetylene backbone of these polymers makes them ideal candidates for the development of molecular wires. mdpi.com Molecular wires are single-molecule chains capable of conducting electrical current. A facile strategy for creating platforms of molecular wires involves grafting conjugated polyelectrolyte brushes from a conductive surface. This approach allows for the creation of well-defined, oriented molecular wires with desired characteristics. mdpi.com The ability to synthesize these polymers with various functional substituents provides a versatile method for tuning the electronic properties of the resulting molecular wire platforms. mdpi.com

Polyacetylenes derived from 2-ethynylpyridine can also function as photosensitizers, particularly when integrated into nanoparticle systems. mdpi.com Research has shown that a polyacetylene photosensitizer with quaternary pyridinium salts can be layered onto Cadmium Sulfide (CdS) nanoparticle films. mdpi.com This is achieved through the in situ polymerization of 2-ethynylpyridine with a suitable agent like 4-bromobutyric acid. mdpi.com

The hydrophilic character of the resulting polyelectrolyte enhances the interfacial contact and electrical coupling between the polymer and the hydrophilic CdS nanoparticles. mdpi.com This improved interface is critical for efficient charge transfer in applications such as quasi-solid-state dye-sensitized solar cells (DSSCs), where the polymer absorbs light and injects charge carriers into the nanoparticle semiconductor. nih.gov

Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of organic polymers with those of inorganic materials, often resulting in composites with enhanced characteristics. nih.govnih.gov The sol-gel process is a common and versatile method for creating these hybrids, particularly those based on silica (B1680970).

Researchers have successfully synthesized optically transparent organic-inorganic polymer hybrids by incorporating a cationic polyacetylene, poly(2-ethynylpyridinium chloride) (P2EPY-HCl), into a silica gel matrix. benicewiczgroup.com This synthesis is achieved through a sol-gel process using tetramethoxysilane (B109134) (TMOS) as the silica precursor. benicewiczgroup.com

A key factor in the successful formation of these hybrids is the strong ionic interaction between the cationic pyridinium groups of the polymer and the anionic silanol (B1196071) groups that form during the hydrolysis of TMOS. benicewiczgroup.com This interaction facilitates a nanometer-scale dispersion of the conjugated polymer within the inorganic silica matrix, preventing large-scale phase separation and leading to a homogeneous material. benicewiczgroup.com

The properties of these P2EPY-HCl/silica hybrids have been investigated using several methods:

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These imaging techniques are used to examine the homogeneity of the hybrid material at the nanoscale. benicewiczgroup.com

Nitrogen Adsorption Porosimetry: This method provides information about the surface area and pore structure of the hybrid material. benicewiczgroup.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis measurements are used to study the optical properties and confirm the presence of the conjugated polymer within the transparent silica matrix. benicewiczgroup.com

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the hybrid material. benicewiczgroup.com

Furthermore, by using a cationic polyacetylene with long alkyl chains, it is possible to form self-assembled conducting micelles that can also be homogeneously dispersed within the siliceous phase, creating nanostructured micelle/silica hybrids. benicewiczgroup.com

Table 2: Properties of Poly(2-ethynylpyridinium chloride)/Silica Hybrids

Property Description Significance Reference
Dispersion Nanometer-scale dispersion of the polymer in the silica matrix. Indicates high compatibility and homogeneity due to strong ionic interactions. benicewiczgroup.com
Optical Property Optically transparent in the visible range. Allows for applications where light transmission is necessary, combined with the electronic properties of the polymer. benicewiczgroup.com
Formation Method Sol-gel process with TMOS as the precursor. A versatile and widely used method for creating organic-inorganic hybrids. benicewiczgroup.com

| Interaction | Strong ionic interaction between cationic pyridinium and anionic silanol groups. | This is the driving force for the formation of a stable, homogeneous hybrid material. | benicewiczgroup.com |

Incorporation into Silica Gel Matrices

Ionic Interaction-Driven Dispersion

The principle of ionic interaction-driven dispersion relies on the electrostatic forces between charged species to overcome the van der Waals forces that cause nanomaterials, such as carbon nanotubes (CNTs), to agglomerate. Polymers containing ionic functionalities can adsorb onto the surface of these nanomaterials, imparting a surface charge that leads to their stable dispersion in a solvent.

While direct studies on the use of monomeric 2-ethynylpyridine hydrochloride for this purpose are not extensively documented, the concept is well-demonstrated with polymers derived from it. Ionic polymers, such as poly(pyridinium salt)s, have been shown to effectively disperse single-walled carbon nanotubes (SWNTs) in solvents like DMSO through non-covalent interactions. rsc.org The pyridinium units in the polymer backbone wrap around the CNTs, and the electrostatic repulsion between the positively charged polymer chains prevents re-agglomeration. rsc.org This method is advantageous as it preserves the electronic properties of the CNTs, which can be compromised by covalent functionalization methods. The dispersion of nanoparticles like platinum (Pt) and platinum-ruthenium (PtRu) on CNTs has also been achieved using an ionic-liquid polymer, highlighting the versatility of ionic interactions in creating well-dispersed nanocomposites. nih.gov

The driving forces behind the adsorption and dispersion of ionic surfactants on carbon nanotubes are a combination of hydrophobic and electrostatic interactions. nih.gov The hydrophobic parts of the molecules adsorb onto the CNT surface, while the charged head groups are exposed to the solvent, creating an electrostatic barrier that promotes dispersion. nih.govresearchgate.net This principle is directly applicable to polymers derived from this compound, where the polymer backbone can provide the necessary hydrophobic interaction and the pyridinium groups offer the ionic functionality for dispersion.

Silsesquioxane-Based Hybrid Functional Materials

Silsesquioxanes are a class of organosilicon compounds with a cage-like structure, represented by the general formula (RSiO1.5)n. Their unique three-dimensional architecture and the ability to be functionalized with various organic groups make them ideal building blocks for creating organic-inorganic hybrid materials with enhanced thermal and mechanical properties.

The incorporation of 2-ethynylpyridine into silsesquioxane structures opens up possibilities for creating novel hybrid materials with interesting properties. For instance, pyridine-grafted copolymers have been synthesized and characterized for their potential applications. mdpi.com While not a direct use of 2-ethynylpyridine, this demonstrates the utility of incorporating pyridine (B92270) moieties into polymer structures.

A more direct application involves the synthesis of an ionic polyacetylene by the non-catalyst polymerization of 2-ethynylpyridine using 1,6-dibromohexane (B150918). researchgate.net The resulting polymer possesses a conjugated backbone with bromohexylpyridinium substituents. researchgate.net This type of ionic polyacetylene could potentially be used to functionalize silsesquioxane cages, leading to hybrid materials with a combination of the rigidity and thermal stability of the silsesquioxane core and the conductivity and optical properties of the conjugated polymer.

Structure-Property Relationships in Conjugated Polymers

The properties of conjugated polymers are intrinsically linked to their molecular and electronic structure. The configuration of the polymer main chain and the nature of the substituents play a crucial role in determining their electro-optical characteristics.

Impact of Polymerization Conditions on Main Chain Configuration (cis/trans units)

The main chain of polyacetylenes can exist in two different geometric isomers: cis and trans. The ratio of these isomers in the polymer chain significantly influences the material's properties. For instance, trans-polyacetylene is thermodynamically more stable and generally exhibits higher electrical conductivity upon doping compared to the cis isomer.

The polymerization conditions have a profound impact on the resulting cis/trans content of the polymer. For some polyacetylene derivatives, the choice of catalyst and polymerization temperature can control the stereochemistry of the double bonds in the main chain. While specific studies detailing the systematic control of cis/trans isomerism in the polymerization of 2-ethynylpyridine are limited, the general principles of Ziegler-Natta and other coordination polymerizations of acetylene (B1199291) and its derivatives suggest that such control is feasible.

In the context of related systems, the interaction of cis- and trans-isomers of platinum complexes with polydeoxyribonucleotides has been shown to result in distinct changes in the buoyant densities of the polymers, indicating a strong influence of the isomer on the polymer's physical properties. nih.gov This highlights the importance of stereochemical control in determining the macroscopic properties of polymers.

Correlation between Polymer Structure and Electro-Optical Properties

The electronic and optical properties of conjugated polymers derived from 2-ethynylpyridine are directly related to their chemical structure, including the nature of the substituents on the pyridinium nitrogen and the counter-ion.

An ionic polyacetylene prepared from the polymerization of 2-ethynylpyridine with 1,6-dibromohexane exhibits an absorption spectrum with multiple peaks, and a band gap of 2.44 eV. researchgate.net Its photoluminescence spectrum shows a maximum peak at 550 nm. researchgate.net The electrochemical properties of this polymer, as studied by cyclic voltammetry, show stable redox behavior. researchgate.net

The introduction of different alkyl groups to the pyridinium nitrogen and the variation of the counter-ion can be used to tune the electro-optical properties. For example, in luminescent alkynylplatinum(II) terpyridine-containing conjugated polymers, the absorption and emission properties are a result of a combination of intraligand, metal-to-ligand charge transfer (MLCT), and ligand-to-ligand charge transfer (LLCT) transitions. oaepublish.com The absorption spectra of these polymers show high-energy bands attributed to the π→π* transitions of the polymer backbone and lower-energy bands that are red-shifted compared to the monomeric platinum complex, suggesting the influence of the polymeric structure on the electronic transitions. oaepublish.com These polymers can exhibit dual-emissive behavior, with high-energy emission from the polymer backbone and low-energy emission from the platinum-containing moieties. oaepublish.com

The table below summarizes the electro-optical properties of a representative ionic polyacetylene derived from 2-ethynylpyridine.

PropertyValue
Absorption Maxima (λmax) 289, 330, 387, 489 nm researchgate.net
Band Gap 2.44 eV researchgate.net
Photoluminescence Maximum (λem) 550 nm researchgate.net
Oxidation Onset 0.35 V researchgate.net
Reduction Onset -0.6 V researchgate.net
Data for ionic polyacetylene from the non-catalyst polymerization of 2-ethynylpyridine using 1,6-dibromohexane.

Coordination Chemistry and Catalysis of 2 Ethynylpyridine Hydrochloride

2-Ethynylpyridine (B158538), a heterocyclic compound featuring a pyridine (B92270) ring substituted with a reactive ethynyl (B1212043) group, serves as a versatile building block in coordination chemistry. chemicalbook.com Its dual functionality, with the pyridyl nitrogen acting as a Lewis base and the ethynyl group available for reactions like cycloadditions, allows for the construction of complex ligand frameworks and the synthesis of novel metal complexes with potential applications in catalysis and materials science.

Structure Reactivity and Structure Property Relationships

Electronic Effects on Reaction Pathways

The electronic nature of 2-Ethynylpyridine (B158538) hydrochloride is characterized by a duality that significantly influences its reaction pathways. The pyridyl moiety and the ethynyl (B1212043) group, along with any additional substituents, create a unique electronic environment that directs chemical transformations.

Influence of Pyridyl Group as Electron-Withdrawing and Basic Moiety

The pyridine (B92270) ring in 2-Ethynylpyridine hydrochloride serves a dual electronic role. The nitrogen atom imparts basicity, allowing it to readily react with acids like hydrochloric acid to form a pyridinium (B92312) salt. nih.gov This protonation is a critical step that profoundly alters the molecule's reactivity. The formation of the positively charged pyridinium cation significantly enhances the electron-withdrawing nature of the ring. nih.gov This increased electrophilicity of the ethynyl group makes it more susceptible to nucleophilic attack. nih.gov

A prime example of this is the hydrochlorination of 2-ethynylpyridine. nih.gov The initial formation of the pyridinium hydrochloride salt brings the chloride counteranion into close spatial proximity to the now highly electrophilic ethynyl group. nih.gov This arrangement facilitates an efficient nucleophilic addition of the chloride ion to the carbon-carbon triple bond, yielding 2-(2-chloroethenyl)pyridine in high yields without the need for specialized reagents. nih.gov This reaction highlights that the pyridine ring acts not just as an electron-withdrawing group but also as a base to attract and position the reactant. acs.org

Substituent Effects on Reaction Efficiency and Selectivity

The reactivity of the 2-ethynylpyridine framework can be further modulated by the presence of additional substituents on the pyridine or an associated aromatic ring. Research into the hydrochlorination of ethynylpyridines has shown that the reaction proceeds effectively with derivatives bearing either electron-donating or electron-withdrawing groups on an attached benzene (B151609) ring. nih.gov However, the nature of the substituent does impact the reaction conditions required. For instance, electron-withdrawing groups on the pyridine ring promote hydrochlorination, underscoring the importance of the ethynyl group's activation. acs.org Conversely, strong electron-donating groups on the pyridine ring can suppress the reaction by stabilizing the pyridinium cation, which fails to sufficiently diminish the electron density of the ethynyl group. nih.gov

Similarly, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, 2-ethynylpyridine has been identified as an effective promoter. The catalytic system is robust, tolerating a wide range of substrates, including those that are electron-rich, electron-poor, or sterically hindered. This versatility demonstrates that while substituents can influence reaction rates and conditions, the core reactivity of the 2-ethynylpyridine moiety remains potent across a diverse electronic landscape.

Substrate (Ethynylpyridine Derivative)Substituent TypeProductYield (%)
2-Ethynyl-N,N-diphenylanilineElectron-Donating2-(2-Chloroethenyl)-N,N-diphenylaniline92
1-(4-(Pyridin-2-ylethynyl)phenyl)ethan-1-oneElectron-Withdrawing1-(4-(1-Chlorovinyl)phenyl)ethan-1-one85
2-Hex-1-yn-1-ylpyridineAlkyl2-(1-Chlorohex-1-en-2-yl)pyridine86
2-Ethynyl-4-methoxypyridineElectron-Donating (on pyridine)2-(1-Chlorovinyl)-4-methoxypyridine48
5-Chloro-2-ethynylpyridineElectron-Withdrawing (on pyridine)5-Chloro-2-(1-chlorovinyl)pyridine64

This table presents data on the hydrochlorination of various substituted ethynylpyridines, illustrating the impact of substituent electronic effects on reaction yield. Data sourced from ACS Omega. nih.gov

Stereoelectronic Factors in Product Formation

Stereoelectronic effects, which refer to the influence of molecular geometry and electronic orbital alignment on reactivity, play a crucial role in determining the outcome of reactions involving this compound. The hydrohalogenation reaction provides a clear illustration of this principle. nih.gov

Interplay between Molecular Structure and Spectroscopic Signatures

The spectroscopic properties of 2-ethynylpyridine are intrinsically linked to its molecular structure, with changes in its chemical environment leading to distinct shifts in its spectral features. Infrared (IR) spectroscopy, in particular, offers insight into the molecule's bonding and intermolecular interactions. researchgate.netnih.gov

For the monomeric, neutral form of 2-ethynylpyridine, characteristic vibrational frequencies are observed for the acetylenic C-H bond and the carbon-carbon triple bond. researchgate.net In an inert solvent, the C-H stretching vibration appears near 3300 cm⁻¹, while the C≡C stretching vibration is found near 2120 cm⁻¹. researchgate.net

When intermolecular hydrogen bonds form, such as the C-H⋯N interaction in concentrated solutions leading to dimerization, these spectroscopic signatures are altered. researchgate.net The formation of these hydrogen-bonded complexes causes a significant red-shift (a shift to lower wavenumber) and broadening of the C-H stretching band to approximately 3215 cm⁻¹. researchgate.net The C≡C stretching frequency also shifts to a lower wavenumber, around 2112 cm⁻¹. researchgate.net These shifts are direct evidence of the changes in bond polarization and electron distribution that occur upon the formation of non-covalent interactions, demonstrating a clear correlation between the supramolecular structure and the observed IR spectrum. researchgate.netmatanginicollege.ac.in

Vibrational ModeMonomer Wavenumber (cm⁻¹)Dimer Wavenumber (cm⁻¹)Shift (cm⁻¹)
Acetylenic C-H Stretch~3300~3215~-85
C≡C Triple Bond Stretch~2120~2112~-8

This table summarizes the key IR spectroscopic shifts for 2-ethynylpyridine upon dimerization via hydrogen bonding. Data sourced from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. researchgate.net

Correlating Structural Features with Material Properties (e.g., optical, electrochemical)

The unique structural and electronic features of 2-ethynylpyridine and its hydrochloride salt make them valuable building blocks for the creation of advanced functional materials with tailored optical and electrochemical properties. sigmaaldrich.comsigmaaldrich.com

The presence of the reactive ethynyl group allows 2-ethynylpyridine to be readily polymerized into a variety of ionic conjugated polymers. sigmaaldrich.comsigmaaldrich.com These materials, such as poly[N-(carboxymethyl)-2-ethynylpyridinium bromide], are often water-soluble and possess a conjugated polyene backbone. sigmaaldrich.com This extended π-conjugation is a direct result of the polymerization of the ethynyl units and is responsible for the characteristic optical properties of these polymers, such as strong absorption in the visible region of the electromagnetic spectrum. researchgate.net The band gap, and thus the color and photoluminescence of the polymer, can be tuned by altering the side chains attached to the pyridinium nitrogen. researchgate.net

Furthermore, the electrochemical properties of these polymers are also a direct consequence of their conjugated structure. The extended π-system allows for the delocalization of electrons, enabling the material to undergo reversible oxidation and reduction processes (redox activity). researchgate.net The specific redox potentials are influenced by the polymer's structure, including the nature of the counter-anion and the substituents on the pyridinium ring. researchgate.net

The influence of substituents on the electronic properties of the pyridine ring is a well-established principle that can be used to fine-tune material properties. nih.govmdpi.com For instance, in related metal-pincer complexes, electron-donating groups on the pyridine ring increase the electron density at the metal center, while electron-withdrawing groups decrease it, which in turn alters the electrochemical and photophysical properties of the complex. nih.gov This principle directly applies to materials derived from this compound, where modifying the pyridine ring with electron-donating or electron-withdrawing groups would predictably alter the optical and electrochemical behavior of the resulting polymers or molecular materials.

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